4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound featuring a combination of aromatic rings, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Furan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions where the furan-2-ylmethyl group is introduced to the oxazole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Chemical Sensors: Its reactivity and structural features make it suitable for use in chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and aromatic rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(p-tolyl)oxazol-5-amine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine: Bromine substituent instead of chlorine.
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)thiazol-5-amine: Thiazole ring instead of oxazole.
Uniqueness
The unique combination of the oxazole ring, sulfonyl group, and multiple aromatic rings in 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine provides distinct chemical and physical properties. This uniqueness can be leveraged in various applications, from drug design to material science, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWLFPVOASGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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